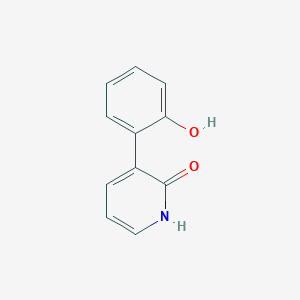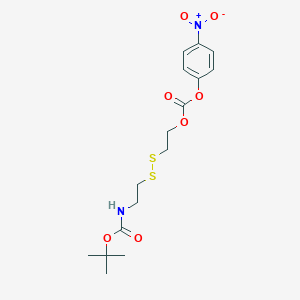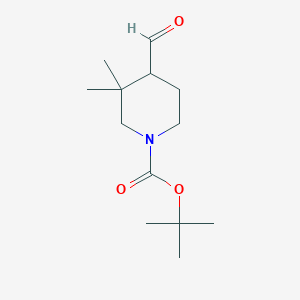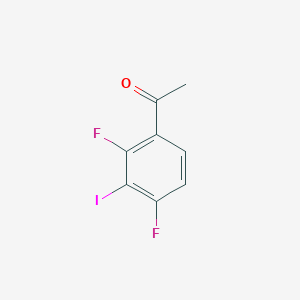
1,1,1-Trifluoro-3-nitro-2-propanol acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-3-nitro-2-propanol acetate is an organic compound with the molecular formula C5H7F3NO4 It is a derivative of 1,1,1-trifluoro-3-nitro-2-propanol, where the hydroxyl group is esterified with acetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-nitro-2-propanol acetate can be synthesized through the esterification of 1,1,1-trifluoro-3-nitro-2-propanol with acetic anhydride or acetyl chloride. The reaction typically occurs under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The general reaction scheme is as follows:
[ \text{CF}_3\text{CH(NO}_2\text{)CH}_2\text{OH} + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{CF}_3\text{CH(NO}_2\text{)CH}_2\text{OCOCH}_3 + \text{CH}_3\text{COOH} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-3-nitro-2-propanol acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to 1,1,1-trifluoro-3-nitro-2-propanol and acetic acid in the presence of water and an acid or base catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid or sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Hydrolysis: 1,1,1-Trifluoro-3-nitro-2-propanol and acetic acid.
Reduction: 1,1,1-Trifluoro-3-amino-2-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1,1-Trifluoro-3-nitro-2-propanol acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique trifluoromethyl and nitro groups make it valuable in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules through its nitro and trifluoromethyl groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1,1,1-trifluoro-3-nitro-2-propanol acetate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties make it a useful tool in studying enzyme mechanisms and developing enzyme inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-2-propanol: A related compound with similar trifluoromethyl and hydroxyl groups but lacking the nitro group.
1,1,1-Trifluoro-3-nitro-2-propanol: The parent compound of the acetate derivative, with a hydroxyl group instead of an acetate group.
1,1,1-Trifluoro-2-propyl acetate: Another ester derivative with similar trifluoromethyl and acetate groups but lacking the nitro group.
Uniqueness
1,1,1-Trifluoro-3-nitro-2-propanol acetate is unique due to the presence of both trifluoromethyl and nitro groups, which impart distinct chemical and physical properties. The combination of these groups makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
(1,1,1-trifluoro-3-nitropropan-2-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO4/c1-3(10)13-4(2-9(11)12)5(6,7)8/h4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUVQMFMHLDUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![8-Phenylimidazo[1,2-a]pyrazine](/img/structure/B6292180.png)

![2-[2-(2,2,3,3,3-Pentafluoropropoxy)ethoxy]ethanol](/img/structure/B6292192.png)


